5-フェニルオキサゾール-2-カルボン酸

説明

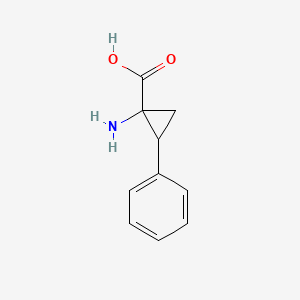

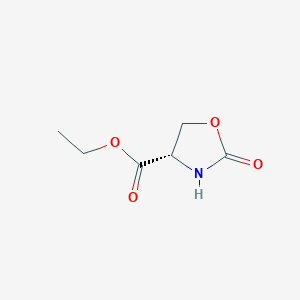

5-Phenyloxazole-2-carboxylic acid is a chemical compound that belongs to the class of oxazoles . It is used in research and has a CAS number of 1014-14-8 .

Synthesis Analysis

The synthesis of 5-Phenyloxazole-2-carboxylic acid involves the addition of Sodium hydroxide 2M to a solution of an intermediate compound in ethanol. The mixture is stirred at room temperature for 2 hours. The solution is then acidified to pH 0-1 by the addition of a solution of hydrochloric acid 6N. The resulting precipitate is collected by filtration, washed with water, and dried to furnish 5-Phenyloxazole-2-carboxylic acid .

Molecular Structure Analysis

The molecular formula of 5-Phenyloxazole-2-carboxylic acid is C10H7NO3 . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carbonyl group a basic trigonal shape .

Chemical Reactions Analysis

The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .

Physical And Chemical Properties Analysis

Carboxylic acids, including 5-Phenyloxazole-2-carboxylic acid, are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

科学的研究の応用

以下は、5-フェニルオキサゾール-2-カルボン酸の科学研究における用途に関する包括的な分析であり、その既知の用途に焦点を当てています。

チューブリン重合阻害剤

5-フェニルオキサゾール-2-カルボン酸誘導体は、チューブリン重合の新規阻害剤としての可能性について研究されています。 この用途は、チューブリン重合が細胞分裂において重要なプロセスであり、その阻害は癌細胞の増殖を防ぐことができるため、抗癌剤の開発において重要です .

細胞毒性改善

5-フェニルオキサゾール-2-カルボン酸の誘導体、特にN,5-ジフェニルオキサゾール-2-カルボキサミドは、既知の抗癌剤であるABT751と比較して細胞毒性が向上していることが示されています。 これは、これらの誘導体がより効果的な抗癌剤に開発される可能性があることを示唆しています .

構造活性相関(SAR)

5-フェニルオキサゾール-2-カルボン酸誘導体の構造活性相関(SAR)に関する研究は、化合物の構造変化がその生物活性にどのように影響を与えるかについての貴重な洞察を提供します。 この情報は、所望の生物学的特性を備えた新規化合物の設計と最適化に不可欠です .

作用機序

Target of Action

The primary target of 5-Phenyloxazole-2-carboxylic acid is tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport.

Mode of Action

5-Phenyloxazole-2-carboxylic acid interacts with tubulin by inhibiting its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. By inhibiting tubulin polymerization, 5-Phenyloxazole-2-carboxylic acid can effectively halt cell division, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The inhibition of tubulin polymerization by 5-Phenyloxazole-2-carboxylic acid affects the cell cycle, particularly the G2/M phase . The G2/M phase is the stage of the cell cycle where mitosis (cell division) occurs. By disrupting tubulin polymerization, 5-Phenyloxazole-2-carboxylic acid prevents cells from properly forming the mitotic spindle, an essential component for chromosome segregation during cell division. This leads to cell cycle arrest at the G2/M phase .

Result of Action

The molecular effect of 5-Phenyloxazole-2-carboxylic acid’s action is the inhibition of tubulin polymerization, leading to disruption of microtubule formation . On a cellular level, this results in cell cycle arrest at the G2/M phase, preventing cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Action Environment

The action, efficacy, and stability of 5-Phenyloxazole-2-carboxylic acid can be influenced by various environmental factors. These may include the pH of the biological environment, the presence of other interacting molecules, and the temperature. For instance, the compound’s storage temperature is recommended to be between 2-8°C to maintain its stability

Safety and Hazards

特性

IUPAC Name |

5-phenyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULGUYOVJXOPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylthieno[2,3-c]pyridine](/img/structure/B1642582.png)

![[8-(Aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B1642607.png)

![(8-Nitro-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B1642614.png)

![(7S)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B1642617.png)

![(E)-3-(3,4-Dihydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B1642618.png)